2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol is a chemical compound that belongs to the benzazepine family, which is characterized by a bicyclic structure containing a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been studied primarily for its potential pharmacological properties, particularly as an opioid analgesic and later as a nicotinic acetylcholine receptor agonist. Although it showed initial promise in these areas, it was ultimately found to be inactive as an opioid analgesic and has been associated with toxicity in animal models .
The compound is identified by various chemical databases and literature sources, including PubChem and Wikipedia, which provide detailed information about its structure, synthesis, and biological activity. The compound's IUPAC name is 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol, and it has a molecular formula of with a molar mass of approximately 159.232 g/mol .
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol is classified under several categories:
The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors followed by cyclization reactions to form the benzazepine structure.
Technical Details:
While specific synthetic pathways are not detailed in the search results, general methodologies for synthesizing benzazepine derivatives can be adapted for this compound .
The molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol features:
Key structural data includes:
The chemical reactivity of 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol can include:
Technical Details:
These reactions are typically carried out under controlled conditions to avoid degradation or unwanted side products. Specific reaction pathways would depend on the intended application of the synthesized compound.
The mechanism of action for 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol primarily involves its interaction with nicotinic acetylcholine receptors. This interaction can lead to modulation of neurotransmitter release and subsequent physiological effects.
Key physical properties include:
Relevant chemical properties encompass:
Further studies would be necessary to determine precise physical constants such as melting point or boiling point since specific data was not available in the search results.
Scientific Uses:
2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol has been investigated for:
Despite its initial exploration as an opioid analgesic candidate, its current applications are more aligned with research into receptor mechanisms rather than clinical use .
The construction of the benzazepine core traditionally relies on intramolecular cyclization strategies starting from linear precursors. A prominent method involves the acid-catalyzed cyclization of amino alcohols derived from substituted phenethylamine derivatives. For example, 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is synthesized via catalytic cyclization of amino alcohols under thermal conditions (130–150°C), yielding the bicyclic structure in 60–75% efficiency [9]. This approach necessitates precise temperature control to minimize dimerization and polymerization side reactions.
An industrially optimized two-step synthesis for the related anti-obesity drug lorcaserin demonstrates kinetic control strategies:
Table 1: Optimization of Cyclization Conditions for Benzazepine Synthesis
Precursor | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Side Products |
---|---|---|---|---|
Amino alcohol derivatives | None (thermal) | 130–150 | 60–75 | Dimers, dehydrated species |
N-(4-Chlorophenethyl)allylamine | AlCl₃ | 110 | 85 | Isomeric benzocycloheptenes |
Bromoalkyl aniline | Pd/C | 100 | 78 | Dehalogenated byproducts |
A key limitation is regioselectivity control during electrophilic cyclization. Studies show that electron-donating substituents (e.g., 7-methoxy group) enhance cyclization rates but may necessitate subsequent demethylation to access the 6-hydroxy derivative [9]. Microwave-assisted continuous flow systems have recently improved reaction homogeneity and reduced cyclization times from hours to minutes [6] [9].
Reductive amination offers a versatile route to 3-substituted benzazepines. The condensation of 6-keto-tetrahydrobenzazepines with primary amines, followed by sodium borohydride reduction, installs alkyl/aryl groups at the azepine nitrogen. This method is particularly effective for synthesizing analogs like 6-substituted-2,3,4,5-tetrahydro-1H-benzo[d]azepines, which show agonist activity toward 5-HT₂C receptors [4]. Critical parameters include:
For unsubstituted nitrogen derivatives, ketoxime reduction provides an efficient pathway. Treatment of 6-oximino-tetrahydrobenzazepines with zinc dust in acetic acid achieves selective reduction to the 6-amino derivative, which is hydrolyzed to the target 6-hydroxy compound. Yields range from 65–80%, with the main side reaction being oxime dehydration to nitriles (>15% without careful pH monitoring) [3].
Catalytic hydrogenation over Pd/C (50 psi H₂, ethanol) represents a scalable alternative, though it requires additives (e.g., hydroxylamine hydrochloride) to prevent catalyst poisoning by the basic nitrogen [4] [6].
Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the azepine ring, though early attempts faced significant challenges. Initial efforts to cyclize dienes like N-allyl-N-[2-(allyloxy)phenyl]-2-nitrobenzenesulfonamide using Grubbs I catalyst yielded only linear metathesis products (70% yield) instead of the desired benzazepine [4]. Systematic optimization revealed two critical factors:
Table 2: Ring-Closing Metathesis Approaches to Benzazepines
Diene Precursor | Catalyst | Conditions | Product Yield (%) | Major Issue |
---|---|---|---|---|
N-Allyl-N-[2-(allyloxy)phenyl]nosylamine | Grubbs I | CH₂Cl₂, 40°C, 12h | 0 (linear only) | Low diene proximity |
Methyl (Z)-3-[2-(allyloxy)-6-(silyloxymethyl)phenyl]but-2-enoate | Grubbs II | Toluene, reflux, 8h | 82 | Requires pre-organization |
Sulfonamide-protected dienes with ortho-TMS | Hoveyda-Grubbs II | Ethylene atmosphere | 75–90 | High catalyst loading (10%) |
Successful implementations employ pre-organized dienes with conformational constraints. For instance, methyl (Z)-3-[2-(allyloxy)-6-(tert-butyldimethylsilyloxymethyl)phenyl]but-2-enoate undergoes RCM with Grubbs II catalyst (toluene, reflux) to afford 2,3-dihydro-1H-2-benzazepines in 82% yield [4]. Post-metathesis steps then complete saturation and functionalization:
Direct C–H hydroxylation at C6 remains challenging due to the core structure's electronic bias. Two predominant strategies have been developed:
Directed Ortho-Metalation (DoM)
The 3-benzazepine nitrogen serves as a directing group for regioselective ortho-lithiation at C6. Key protocol:
Table 3: Hydroxylation Methods for Benzazepines
Method | Substrate | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Directed ortho-lithiation | N-Boc-3-benzazepine | 1. s-BuLi/THF, −78°C 2. B(OMe)₃, then H₂O₂ | 6-OH exclusively | 65 |
Biocatalytic hydroxylation | Unsubstituted benzazepine | Engineered P. putida monooxygenase | 6-OH >> 7-OH (10:1) | 85 |
Demethylation | 7-Methoxy derivatives | BBr₃/DCM, −40°C to rt | Selective for O-demethylation | 90+ |
Biocatalytic Hydroxylation
Engineered Pseudomonas putida strains expressing cytochrome P450 monooxygenases achieve direct C6 hydroxylation of unsubstituted benzazepines with 85% yield and >20:1 regioselectivity over C7 oxygenation. Reaction optimization requires:
For 7-methoxy precursors (e.g., 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, CAS 50351-80-9), demethylation with boron tribromide (1M in DCM, −40°C to rt) cleanly delivers the target 6-ol derivative in >90% yield [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7